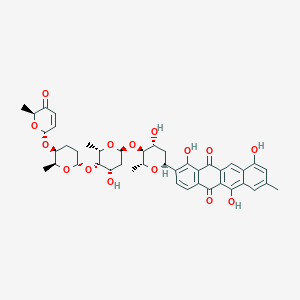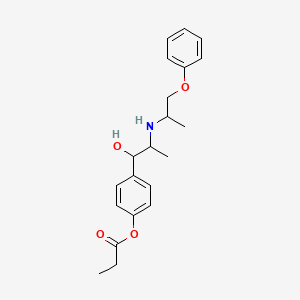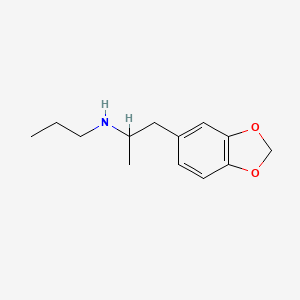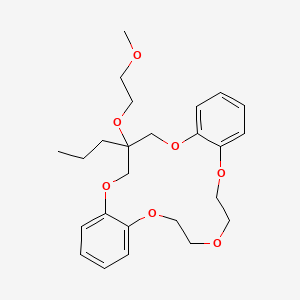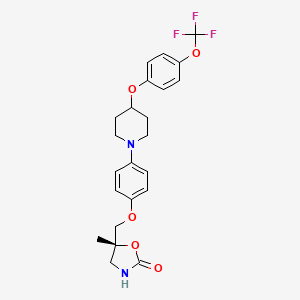
Delamanid metabolite M4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delamanid metabolite M4 is a derivative of Delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized in the body to form several metabolites, including M4. This metabolite plays a crucial role in the pharmacokinetics and pharmacodynamics of Delamanid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Delamanid and its metabolites involves complex chemical reactions. Delamanid is primarily metabolized by albumin into its metabolites. The specific synthetic routes and reaction conditions for Delamanid metabolite M4 are not extensively detailed in the literature. the general process involves the metabolic conversion of Delamanid in the presence of albumin .
Industrial Production Methods: Industrial production of Delamanid and its metabolites, including M4, involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The exact industrial production methods for this compound are proprietary and not publicly disclosed.
化学反应分析
Types of Reactions: Delamanid metabolite M4 undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include albumin and other biological catalysts. The metabolic conversion primarily occurs in the liver, where enzymes facilitate the oxidation and reduction reactions.
Major Products Formed: The major products formed from the reactions involving this compound include other oxidative metabolites. These products contribute to the overall pharmacological activity of Delamanid in treating tuberculosis .
科学研究应用
Delamanid metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is researched for its role in the treatment of multidrug-resistant tuberculosis. The metabolite’s pharmacokinetics and pharmacodynamics are crucial for understanding the drug’s efficacy and safety. In the industry, this compound is used in the development of new antitubercular agents and other pharmaceutical compounds .
作用机制
Delamanid metabolite M4 exerts its effects by inhibiting the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria. The molecular targets involved in this mechanism include the F420 coenzyme mycobacteria system, which is crucial for the activation of Delamanid and its metabolites .
相似化合物的比较
Delamanid metabolite M4 is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological effects. Similar compounds include other nitroimidazole derivatives such as Pretomanid and Metronidazole. These compounds also exhibit antitubercular activity but differ in their metabolic pathways and mechanisms of action. This compound’s unique metabolic conversion by albumin and its specific inhibition of mycolic acid synthesis distinguish it from these other compounds .
Conclusion
This compound is a significant compound in the treatment of multidrug-resistant tuberculosis Its unique chemical properties, metabolic pathways, and pharmacological effects make it a valuable subject of scientific research
属性
CAS 编号 |
1202874-97-2 |
|---|---|
分子式 |
C23H25F3N2O5 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H25F3N2O5/c1-22(14-27-21(29)33-22)15-30-17-4-2-16(3-5-17)28-12-10-19(11-13-28)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H,27,29)/t22-/m1/s1 |
InChI 键 |
YWUUOWBFZQTMER-JOCHJYFZSA-N |
手性 SMILES |
C[C@@]1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
规范 SMILES |
CC1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


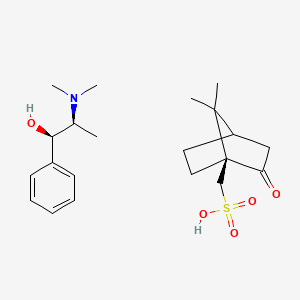
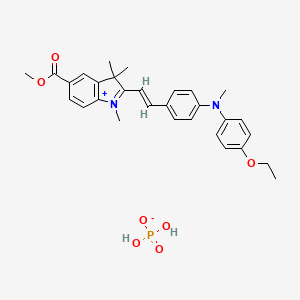
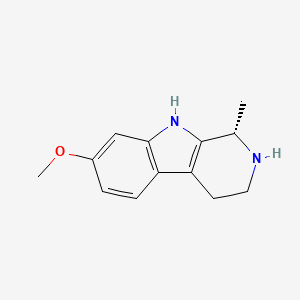
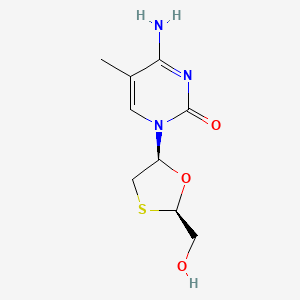
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

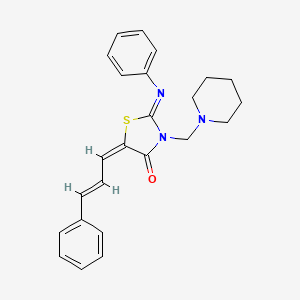
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
